3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3,5,6,7a-tetrahydro-1H-furo(2,3-d)pyrimidin-2-one
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Overview
Description
3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3,5,6,7a-tetrahydro-1H-furo(2,3-d)pyrimidin-2-one is a complex organic compound with a unique structure that includes both furan and pyrimidine rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3,5,6,7a-tetrahydro-1H-furo(2,3-d)pyrimidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3,5,6,7a-tetrahydro-1H-furo(2,3-d)pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The furan and pyrimidine rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the furan or pyrimidine rings .
Scientific Research Applications
3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3,5,6,7a-tetrahydro-1H-furo(2,3-d)pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3,5,6,7a-tetrahydro-1H-furo(2,3-d)pyrimidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxymethyl tetrahydrofuran
- 6-amino-9-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methyl-1H-purin-2(9H)-one
- Sodium 2-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-ylphosphonate.
Uniqueness
What sets 3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3,5,6,7a-tetrahydro-1H-furo(2,3-d)pyrimidin-2-one apart from similar compounds is its unique combination of furan and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
97975-01-4 |
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Molecular Formula |
C11H16N2O5 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,5,6,7a-tetrahydrofuro[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C11H16N2O5/c14-5-8-7(15)3-9(18-8)13-4-6-1-2-17-10(6)12-11(13)16/h4,7-10,14-15H,1-3,5H2,(H,12,16)/t7-,8+,9-,10?/m0/s1 |
InChI Key |
XFWKKGQIQWPSIG-GFMAATOTSA-N |
Isomeric SMILES |
C1COC2C1=CN(C(=O)N2)[C@@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
C1COC2C1=CN(C(=O)N2)C3CC(C(O3)CO)O |
Origin of Product |
United States |
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